Indantadol hydrochloride is classified as a pharmaceutical compound with neuropharmacological properties. It belongs to the category of monoamine oxidase inhibitors and N-methyl-D-aspartate receptor antagonists, which are significant for their roles in modulating neurotransmitter systems involved in pain perception and neurological function.
The synthesis of indantadol hydrochloride has been documented through various methods. While specific synthetic routes are not detailed in the available literature, the general approaches to synthesizing compounds with similar structures typically involve multi-step organic synthesis techniques. These may include:
For example, one potential synthetic pathway could involve the use of benzyl derivatives followed by cyclization to form the core structure, followed by further modifications to introduce necessary functional groups.
Indantadol hydrochloride has a molecular formula of and a molar mass of approximately . The compound's structure features a bicyclic framework that is essential for its pharmacological activity.
The three-dimensional conformation can be modeled using computational chemistry tools to predict its interactions with biological targets.
Indantadol hydrochloride can participate in various chemical reactions typical for compounds with similar functionalities:
These reactions are critical for understanding the pharmacodynamics of indantadol and its efficacy in clinical settings.
The mechanism of action for indantadol hydrochloride involves multiple pathways:
This dual action may provide synergistic effects that enhance therapeutic outcomes in patients suffering from chronic pain conditions.
These properties are crucial for determining appropriate storage conditions and formulation strategies.
Indantadol hydrochloride has potential applications in several areas:
Indantadol hydrochloride belongs to the chemical class of substituted glycinamide derivatives. Its systematic name reflects the incorporation of an indane ring system linked to a glycine-derived amide functionality, with a hydrochloride salt formation. The compound's chemical structure consists of a bicyclic 2,3-dihydro-1H-indene moiety attached via the 2-position nitrogen to the alpha-carbon of a carbamoylmethyl group [3] [7].
Table 1: Chemical Identifiers and Properties of Indantadol Hydrochloride
Property | Value |
---|---|
IUPAC Name | 2-(2,3-dihydro-1H-inden-2-ylamino)acetamide hydrochloride |
Molecular Formula | C₁₁H₁₅ClN₂O |
Canonical SMILES | C1C(CC2=CC=CC=C21)NCC(=O)N.Cl |
InChI Key | JPNNIRXUJSPGRM-UHFFFAOYSA-N |
CAS Registry Number | 202914-18-9 |
Molecular Weight | 226.70 g/mol |
Synonyms | CHF-3381; V-3381; Indantadol; N-(2-Indanyl)glycinamide hydrochloride; SCHEMBL399565; ZINC9005 |
The compound is characterized pharmacologically as a dual-action agent with two primary mechanisms documented in the literature: non-selective monoamine oxidase inhibition (affecting both monoamine oxidase type A and monoamine oxidase type B isoforms) and low-affinity non-competitive antagonism of the N-methyl-D-aspartate receptor complex [1] [7]. This dual targeting places indantadol hydrochloride in a distinctive position within chemical taxonomy, bridging monoamine-modulating agents and glutamate receptor antagonists. Its molecular features include three rotatable bonds, three hydrogen bond donors (the protonated secondary amine, the amide NH₂, and the hydrochloride counterion), and two hydrogen bond acceptors (the carbonyl oxygen and the amide nitrogen) [3] [7]. The compound complies with Lipinski's rule of five (molecular weight <500, hydrogen bond donors <5, hydrogen bond acceptors <10, calculated logP <5) with zero violations, suggesting favorable absorption and permeability characteristics for central nervous system penetration [7].
The investigational journey of indantadol hydrochloride began with preclinical studies conducted in the early 2000s. Initial research focused on its potential as an anticonvulsant and neuroprotective agent, with studies demonstrating efficacy in rodent models of epilepsy and neuronal injury. Researchers identified its novel dual mechanism combining monoamine oxidase inhibition with N-methyl-D-aspartate receptor blockade, suggesting potential advantages over single-mechanism agents [1] [3].
The compound entered clinical development for neuropathic pain, with phase II trials commencing in 2006. These trials specifically targeted diabetic peripheral neuropathy in the United States and Canada, representing the first systematic evaluation of the drug's analgesic potential in human subjects [6] [7]. Despite promising preclinical data showing significant antinociceptive activity in experimental models of inflammatory and neuropathic pain, the phase IIb "IN-STEP" study concluded in April 2010 without demonstrating statistically significant efficacy in the target patient population [1] [8].
Table 2: Key Milestones in Indantadol Hydrochloride Development
Year | Development Milestone |
---|---|
2001-2003 | Preclinical studies demonstrate anticonvulsant and neuroprotective properties |
2003 | Publication of antinociceptive activity in pain models |
June 2006 | Initiation of phase II trials for diabetic neuropathic pain in North America |
October 2009 | Pilot study initiated for chronic cough in the United Kingdom |
April 2010 | Phase IIb neuropathic pain trial (IN-STEP) reports failure to achieve significant efficacy |
Post-2010 | Clinical development discontinued |
Parallel development explored alternative indications, most notably chronic cough. Vernalis initiated a pilot study for refractory and unexplained chronic cough in October 2009, based on the compound's potential neuromodulatory effects on cough reflex pathways [1] [6]. This investigation represented a strategic shift following emerging concerns about efficacy in pain management. However, no subsequent phase III trials materialized, and both pain and cough indications were ultimately discontinued without progression to advanced clinical stages [6].
The mechanism of action research evolved throughout development. Initial characterization emphasized N-methyl-D-aspartate receptor antagonism as the primary mechanism, particularly relevant to neuropathic pain where glutamate signaling plays a key pathophysiological role [1] [3]. Subsequent pharmacological profiling revealed potent, dose-dependent inhibition of both monoamine oxidase type A and monoamine oxidase type B enzymes, with Ki values in the nanomolar range, contributing to its neuromodulatory profile [1] [7]. This dual pharmacology represented a distinctive approach compared to selective monoamine oxidase inhibitors or pure N-methyl-D-aspartate antagonists in development during the same period.
Indantadol hydrochloride has not received regulatory approval for therapeutic use in any major global market. The compound's development status is uniformly classified as "discontinued" following phase II clinical evaluations [1] [6]. Regulatory oversight during clinical investigation varied by region, with trials conducted under national regulatory agency supervision in the United States (Food and Drug Administration), Canada (Health Canada), and the United Kingdom (Medicines and Healthcare products Regulatory Agency) [6] [7].
The compound was designated as an investigational new drug throughout its clinical development phase. No orphan drug designations, breakthrough therapy classifications, or accelerated development pathways were documented in available sources. Following discontinuation of clinical programs, the compound remains unlisted in major pharmacopeias and lacks formal therapeutic classification in systems such as the Anatomical Therapeutic Chemical Classification System [1] [7].
Table 3: Global Regulatory Status of Indantadol Hydrochloride
Region | Current Status | Highest Phase Achieved |
---|---|---|
United States | Development discontinued | Phase II |
European Union | Development discontinued | Phase II |
Canada | Development discontinued | Phase II |
United Kingdom | Development discontinued | Phase II |
Global | No marketing approvals granted | N/A |
From a regulatory classification perspective, indantadol hydrochloride was categorized as a small molecule pharmaceutical agent throughout its development. Controlled substance status was not assigned during clinical investigation, as the compound lacks evidence of abuse potential in preclinical assessments [1] [3]. Intellectual property protection was secured through patents covering chemical composition and therapeutic applications, though these have since expired or been abandoned following discontinuation of development programs [6].
The compound remains available for research purposes as a chemical reference standard through specialty suppliers (e.g., MedChemExpress), where it is explicitly designated "for research use only" with controlled substance restrictions in certain territories [3]. This availability facilitates continued basic research into its mechanisms and potential applications despite the discontinuation of formal clinical development programs.